methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The starting materials often include benzo[d]thiazole derivatives, nitrophenylacryloyl compounds, and other reagents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.
Nitrophenylacryloyl Compounds: Compounds with similar nitrophenylacryloyl groups but different core structures.
Uniqueness
Methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
887206-74-8 |
---|---|
Molecular Formula |
C19H16N4O7S2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[2-[3-(3-nitrophenyl)prop-2-enoylimino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C19H16N4O7S2/c1-30-18(25)11-22-15-7-6-14(32(20,28)29)10-16(15)31-19(22)21-17(24)8-5-12-3-2-4-13(9-12)23(26)27/h2-10H,11H2,1H3,(H2,20,28,29) |
InChI Key |
DLJAPRLNDTXAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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